Lipophilicity Differentiation: 3-Amino vs. 4-Amino-7-chloroquinoline (ΔLogP ~0.75)
The 3-amino-7-chloroquinoline free base exhibits an XLogP3 of 2.3, compared to a LogP of 3.05 for the 4-amino-7-chloroquinoline positional isomer [1]. The ΔLogP of approximately 0.75 units indicates that the 3-amino isomer is meaningfully more hydrophilic than its 4-amino counterpart. This difference arises from altered electronic distribution and hydrogen-bonding geometry conferred by the distinct amino group position on the quinoline ring. According to the Pfizer 3/75 rule, compounds with LogP > 3 and TPSA < 75 Ų carry an elevated toxicological risk flag [2]; the 4-amino isomer (LogP 3.05, TPSA 38.9 Ų) marginally exceeds the LogP > 3 threshold, whereas the 3-amino isomer (XLogP3 2.3, TPSA 38.9 Ų) falls below it, suggesting a potentially differentiated in vivo tolerability profile that warrants systematic investigation [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (free base); TPSA = 38.9 Ų |
| Comparator Or Baseline | 4-Amino-7-chloroquinoline (CAS 1198-40-9): LogP = 3.05; TPSA = 38.9 Ų |
| Quantified Difference | ΔLogP ≈ −0.75 (3-amino isomer is more hydrophilic); TPSA identical |
| Conditions | Computed physicochemical properties (XLogP3 algorithm for 3-amino isomer; LogP source for 4-amino isomer) |
Why This Matters
A ΔLogP of 0.75 translates to an approximately 5.6-fold difference in octanol-water partition coefficient, predicting measurably different membrane permeability, tissue distribution, and potential off-target binding profiles that directly impact lead optimization decisions.
- [1] Kuujia.com. 7-Chloroquinolin-3-amine (CAS 1195710-15-6): Computed Properties — XLogP3: 2.3, Topological Polar Surface Area: 38.9 Ų. Available at: https://www.kuujia.com/cas-1195710-15-6.html (Accessed May 2026). View Source
- [2] Hughes JD, Blagg J, Price DA, et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters. 2008;18(17):4872-4875. doi:10.1016/j.bmcl.2008.07.071 (Pfizer 3/75 rule context). View Source
